HU 331

Oncology Xenograft models Comparative efficacy

Topoisomerase II studies limited by doxorubicin cardiotoxicity? HU 331 (CAS 137252-25-6) is a catalytic topo IIα/IIβ inhibitor that avoids DNA strand breaks, ROS generation, and cardiac impairment-enabling long-term in vivo efficacy studies without cardiotoxicity confounds. • Catalytic inhibition: no DNA damage signaling interference • Validated in tumor xenografts; preserved cardiac function & body weight • Antiangiogenic at 300 nM via endothelial cell apoptosis • ≥95% purity; global availability with dry ice shipping

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 137252-25-6
Cat. No. B024377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHU 331
CAS137252-25-6
Synonyms3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C
InChIInChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)19(21(24)20(15)23)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,24H,2,5-10H2,1,3-4H3/t16-,17+/m0/s1
InChIKeyWDXXEUARVHTWQF-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HU 331: Cannabinoid Quinone Topoisomerase II Inhibitor


HU 331 (cannabidiol hydroxyquinone, CBDHQ) is a synthetic monocyclic 1,4-benzoquinone derived from the oxidation of cannabidiol (CBD), first synthesized at Hebrew University in 1968 [1]. Unlike its parent compound CBD which lacks significant topoisomerase II activity, HU 331 functions as a highly specific catalytic inhibitor of topoisomerase IIα and IIβ, inhibiting DNA relaxation at micromolar concentrations without inducing DNA strand breaks or generating reactive oxygen species [2][3]. This compound has demonstrated significant in vivo efficacy against human tumor xenografts in nude mice and is distinguished from anthracycline quinones such as doxorubicin by a markedly reduced cardiotoxicity profile [4].

Why CBD and Related Quinones Cannot Substitute for HU 331


Substitution of HU 331 with structurally related compounds such as CBD, oxidized CBD, or fused-ring anthracycline quinones is scientifically unjustified due to fundamental differences in mechanism, selectivity, and safety profile. While CBD itself exhibits negligible activity against topoisomerase II, HU 331 functions as a potent catalytic inhibitor of both α and β isoforms [1]. Furthermore, although oxidized CBD shares some topoisomerase II inhibitory activity with HU 331, the two compounds exhibit distinct potency and stability characteristics in solution [2][3]. Most critically, in contrast to fused-ring quinones like doxorubicin that induce cumulative cardiotoxicity via free radical generation and DNA strand break stabilization, HU 331 operates through a redox-sensitive catalytic inhibition mechanism that does not induce DNA strand breaks, generate reactive oxygen species, or impair cardiac function, thereby enabling research applications where cardiotoxicity is a limiting factor [4][5].

HU 331 Head-to-Head Comparison Evidence


Superior In Vivo Antitumor Efficacy vs. Doxorubicin

In a direct head-to-head in vivo comparison, HU 331 demonstrated superior antitumor efficacy relative to doxorubicin in two distinct xenograft models. In HT-29 colon carcinoma-bearing mice, HU 331 treatment reduced tumor weight by 54% versus control, representing a 30% greater reduction than doxorubicin treatment [1]. In Raji lymphoma-bearing mice, HU 331 reduced tumor weight by 65% versus control, a 33% greater reduction than doxorubicin achieved [1]. Additionally, control and HU 331-treated groups gained body weight during the study period, whereas doxorubicin-treated mice lost weight, indicative of reduced general toxicity [1].

Oncology Xenograft models Comparative efficacy In vivo pharmacology

Catalytic Topoisomerase II Inhibition vs. Doxorubicin Poisoning

HU 331 inhibits topoisomerase IIα-mediated DNA relaxation at micromolar concentrations without inducing DNA strand breaks in vitro, distinguishing it mechanistically from topoisomerase II poisons like doxorubicin that stabilize cleavage complexes and generate DNA damage [1]. HU 331 inhibits ATPase activity through a noncompetitive mechanism and decreases the ability of topoisomerase IIα to bind DNA [1]. Critically, in contrast to doxorubicin, HU 331 did not generate reactive oxygen species in mouse hearts, as measured by protein carbonylation and malondialdehyde levels [2]. Exposure of human cancer cell lines to HU 331 failed to elicit ROS generation, confirming that HU 331-induced cell death is not mediated by reactive oxygen intermediates [3].

Topoisomerase II DNA damage Mechanism of action Oxidative stress

Cardiac Safety Profile vs. Doxorubicin

In a direct in vivo cardiotoxicity comparison using transthoracic echocardiography, HU 331 demonstrated no impairment in cardiac function, with ejection fraction and fractional shortening values comparable to the control group, whereas doxorubicin treatment elicited significant cardiac function impairment [1]. Plasma cardiac troponin T (cTnT) levels, a biomarker of myocardial injury, remained unchanged in HU 331-treated mice compared to controls, confirming the absence of cardiac damage [1]. This cardiac safety profile aligns with the monocyclic quinone structure of HU 331, which unlike many fused-ring quinones does not generate free radicals and exhibits minimal cardiotoxicity [2].

Cardiotoxicity Echocardiography Safety pharmacology Cardiac troponin

Topoisomerase IIα/IIβ Inhibition vs. CBD

In a comparative biochemical study, HU 331 demonstrated potent inhibitory activity against both topoisomerase IIα and IIβ isoforms, inhibiting ATP hydrolysis and stabilizing the N-terminal clamp of topoisomerase II [1]. In contrast, CBD exhibited no significant activity against either topoisomerase II isoform, confirming that oxidation to the quinone structure is essential for topoisomerase II inhibition [1]. Additionally, HU 331 inhibits topoisomerase II at nanomolar concentrations while exhibiting only a slight, nonsignificant effect on topoisomerase I action, establishing high target specificity [2].

Topoisomerase IIα Topoisomerase IIβ Isoform selectivity Enzyme inhibition

Stability: Solution Instability and Photochemical Degradation

HU 331 exhibits limited stability in solution compared to structurally optimized monocyclic quinone analogs, with studies reporting that crystalline monocyclic quinone derivatives showed "much greater stability in solution than HU-331" [1]. Additionally, HU 331 undergoes a previously unknown photo-isomerisation under ambient light to produce a highly reactive hydroxyquinol intermediate that rapidly reacts with oxygen to form multiple cannabinoid by-products [2]. This photochemical instability necessitates storage in amber vials under inert atmosphere at -20°C and handling under light-protected conditions [3].

Chemical stability Photodegradation Solution stability Storage conditions

HU 331: Oncology and Cardiovascular Safety Applications


In Vivo Oncology Studies Without Cumulative Cardiotoxicity

Based on the direct comparative evidence demonstrating preserved cardiac function and absence of myocardial injury with HU 331 versus significant impairment with doxorubicin [1], researchers should prioritize HU 331 for long-term in vivo efficacy studies where cumulative cardiotoxicity would otherwise limit dosing duration or confound survival endpoints. The maintained body weight gain in HU 331-treated animals versus weight loss in doxorubicin-treated animals further supports this application [1].

Catalytic Topoisomerase II Inhibition Mechanism Studies

For biochemical and cell biology investigations requiring topoisomerase II inhibition without the confounding variables of DNA strand breaks, ROS generation, or DNA damage response activation, HU 331 is the appropriate tool compound based on its demonstrated catalytic inhibition mechanism [2]. This application is particularly relevant for studies examining the downstream consequences of topoisomerase II inhibition independent of DNA damage signaling pathways.

Antiangiogenic Research: Vascular Endothelial Apoptosis

HU 331 demonstrates significant antiangiogenic activity at concentrations as low as 300 nM, directly inducing apoptosis of vascular endothelial cells without altering expression of pro- and antiangiogenic cytokines or their receptors [3]. This evidence supports the use of HU 331 in angiogenesis research, tumor vascularization studies, and combination therapy investigations where vascular targeting complements direct tumor cell cytotoxicity.

Topoisomerase II Inhibitor SAR and Screening

As a validated monocyclic quinone catalytic topoisomerase II inhibitor with documented limitations in solution stability [4] and photochemical instability [5], HU 331 serves as an essential reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation topoisomerase II inhibitors with improved stability profiles. The compound's established mechanism and safety advantages make it a critical benchmark for evaluating novel monocyclic quinone derivatives.

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